Carbolithiation Reactivity: Enabling a Unique Boron-Wittig Sequence
In a defined carbolithiation reaction with tert-butyllithium, 4,4,5,5-tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane (1-phenylvinyl-Bpin) generates an α-phenylboryl carbanion, enabling a subsequent boron-Wittig reaction with carbonyls. This specific reactivity is a direct consequence of the α-phenyl group and is not possible with the simpler vinylboronic acid pinacol ester . The isolated yield of 70% (E/Z = 1:1) demonstrates its efficacy in this specialized transformation . In contrast, vinylboronic acid pinacol ester (CAS 75927-49-0) lacks this α-phenyl stabilization and is typically employed in standard Suzuki-Miyaura cross-couplings, not in nucleophilic addition/carbanion trapping sequences.
| Evidence Dimension | Reaction Yield (Carbolithiation/Boron-Wittig) |
|---|---|
| Target Compound Data | 70% isolated yield |
| Comparator Or Baseline | Vinylboronic acid pinacol ester (CAS 75927-49-0) or 1-phenylvinylboronic acid (CAS 14900-39-1) are not reported in this specific reaction type due to lack of requisite α-phenyl stabilization. |
| Quantified Difference | 70% vs. Not Applicable / No reaction |
| Conditions | tert-BuLi in THF at -78°C, then addition of an aldehyde/ketone . |
Why This Matters
This unique reactivity profile is critical for synthetic routes requiring a one-pot, two-step C-C bond formation via a boron-Wittig manifold, a pathway inaccessible to its closest analogs.
